Sodium tert-butyl carbonate
Overview
Description
Sodium tert-butyl carbonate, also known as tert-butyl carbonate sodium salt, is an organic compound with the chemical formula (CH₃)₃COCOONa. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used in organic synthesis as a reagent and intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tert-butyl carbonate can be synthesized through the reaction of tert-butyl alcohol with sodium hydride or sodium metal. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
(CH₃)₃COH + NaH → (CH₃)₃CONa + H₂
Industrial Production Methods: In industrial settings, this compound is produced by reacting tert-butyl alcohol with sodium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Sodium tert-butyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Deprotonation Reactions: It can deprotonate acidic compounds, acting as a strong base.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Conditions often involve heating in the presence of a strong base.
Deprotonation Reactions: Reagents include acidic compounds such as alcohols or amines.
Major Products Formed:
Substitution Reactions: The major products are tert-butyl ethers or esters.
Elimination Reactions: The major products are alkenes.
Deprotonation Reactions: The major products are the corresponding sodium salts of the deprotonated compounds.
Scientific Research Applications
Sodium tert-butyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tert-butyl esters and ethers. It is also used in the preparation of other tert-butyl derivatives.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium tert-butyl carbonate involves its role as a strong base and nucleophile. It can deprotonate acidic compounds, facilitating various chemical reactions. In substitution reactions, it attacks electrophilic centers, replacing leaving groups. In elimination reactions, it abstracts protons, leading to the formation of alkenes.
Molecular Targets and Pathways:
Deprotonation: Targets acidic protons in compounds.
Nucleophilic Substitution: Targets electrophilic centers in molecules.
Elimination: Targets β-hydrogens in molecules to form alkenes.
Comparison with Similar Compounds
Sodium tert-butyl carbonate is similar to other tert-butyl derivatives, such as:
Sodium tert-butoxide: A strong base used in organic synthesis.
Potassium tert-butoxide: Similar in reactivity to sodium tert-butoxide but with different solubility properties.
Lithium tert-butoxide: Another strong base with unique solubility and reactivity characteristics.
Uniqueness: this compound is unique due to its dual functionality as both a carbonate and a tert-butyl derivative. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
sodium;tert-butyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-5(2,3)8-4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEMNJWJLARYJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186458 | |
Record name | Sodium tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32793-04-7 | |
Record name | Sodium tert-butyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tert-butyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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